Acide 2,4-diaminobenzoïque

Vue d'ensemble

Description

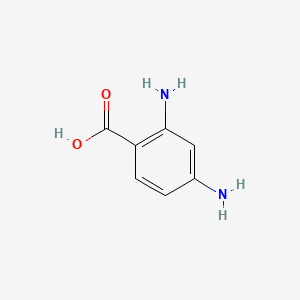

2,4-Diaminobenzoic acid is an organic compound with the chemical formula C7H8N2O2. It is a derivative of benzoic acid, characterized by the presence of two amino groups at the 2 and 4 positions on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry.

Applications De Recherche Scientifique

2,4-Diaminobenzoic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of various organic compounds, including dyes and polymers.

Biology: It serves as a precursor for the synthesis of biologically active molecules, including pharmaceuticals.

Medicine: It is involved in the development of drugs, particularly those targeting bacterial infections and cancer.

Mécanisme D'action

Target of Action

It’s structurally similar compound, 2,4-diaminobutyric acid, is known to interact with theEnvelope glycoprotein gp160 in HIV-1

Mode of Action

It’s structurally similar compound, 2,4-diaminobutyric acid, is known to inhibitGABA transaminase , an enzyme that converts GABA back to glutamate . This inhibition prevents the conversion, thereby elevating GABA levels . It also acts as a GABA reuptake inhibitor , further elevating levels of GABA

Result of Action

If it indeed acts similarly to 2,4-diaminobutyric acid, it could potentially lead to elevated levels of gaba, which would increase inhibitory neurotransmission in the central nervous system .

Action Environment

It’s generally recommended to store such compounds in adark, dry place at room temperature to maintain their stability.

Analyse Biochimique

Biochemical Properties

2,4-Diaminobenzoic acid plays a crucial role in several biochemical reactions. It interacts with various enzymes and proteins, influencing their activity and function. One notable interaction is with the enzyme dihydrofolate reductase, where 2,4-Diaminobenzoic acid acts as an inhibitor, affecting the enzyme’s ability to catalyze the reduction of dihydrofolate to tetrahydrofolate . This interaction is significant in the context of antifolate drugs, which are used in the treatment of certain cancers and bacterial infections. Additionally, 2,4-Diaminobenzoic acid can interact with proteins involved in the synthesis of nucleotides, thereby influencing DNA and RNA synthesis .

Cellular Effects

2,4-Diaminobenzoic acid has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways, gene expression, and cellular metabolism. For example, 2,4-Diaminobenzoic acid can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation . Furthermore, it can alter gene expression by affecting transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth and apoptosis . In terms of cellular metabolism, 2,4-Diaminobenzoic acid can impact the synthesis of nucleotides and amino acids, thereby influencing the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of 2,4-Diaminobenzoic acid involves several key interactions at the molecular level. One primary mechanism is the inhibition of dihydrofolate reductase, which prevents the conversion of dihydrofolate to tetrahydrofolate, a critical cofactor in the synthesis of nucleotides . This inhibition leads to a decrease in the availability of nucleotides, thereby affecting DNA and RNA synthesis. Additionally, 2,4-Diaminobenzoic acid can bind to other biomolecules, such as transcription factors, altering their activity and leading to changes in gene expression . These interactions highlight the compound’s ability to modulate various biochemical pathways and cellular processes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2,4-Diaminobenzoic acid can change over time due to its stability and degradation. Studies have shown that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to light and heat can lead to the breakdown of 2,4-Diaminobenzoic acid, resulting in a decrease in its efficacy . Long-term studies have also indicated that continuous exposure to 2,4-Diaminobenzoic acid can lead to adaptive changes in cellular function, such as the upregulation of compensatory pathways to counteract the inhibitory effects of the compound .

Dosage Effects in Animal Models

The effects of 2,4-Diaminobenzoic acid vary with different dosages in animal models. At low doses, the compound has been shown to have minimal toxic effects, with no significant impact on overall health . At higher doses, 2,4-Diaminobenzoic acid can exhibit toxic effects, including liver and kidney damage . These adverse effects are likely due to the compound’s ability to inhibit critical enzymes and disrupt metabolic pathways. Threshold effects have also been observed, where a certain dosage level is required to elicit a measurable biological response .

Metabolic Pathways

2,4-Diaminobenzoic acid is involved in several metabolic pathways, including those related to nucleotide and amino acid synthesis. The compound interacts with enzymes such as dihydrofolate reductase and thymidylate synthase, influencing the synthesis of nucleotides . Additionally, 2,4-Diaminobenzoic acid can affect the metabolism of amino acids by interacting with enzymes involved in their biosynthesis and degradation . These interactions can lead to changes in metabolic flux and the levels of various metabolites within the cell .

Transport and Distribution

Within cells and tissues, 2,4-Diaminobenzoic acid is transported and distributed through various mechanisms. The compound can be taken up by cells via specific transporters, such as amino acid transporters, which facilitate its entry into the cell . Once inside, 2,4-Diaminobenzoic acid can bind to proteins and other biomolecules, influencing its localization and accumulation within specific cellular compartments . The distribution of 2,4-Diaminobenzoic acid within tissues is also influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of 2,4-Diaminobenzoic acid is critical for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins involved in metabolic pathways . Additionally, 2,4-Diaminobenzoic acid can be transported into the nucleus, where it affects gene expression by interacting with transcription factors and other regulatory proteins . The localization of 2,4-Diaminobenzoic acid is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles within the cell .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-diaminobenzoic acid typically involves the reduction of 2,4-dinitrobenzoic acid. One common method includes the following steps:

Nitration: Phthalic anhydride is nitrated using concentrated sulfuric acid and fuming nitric acid to produce 4-nitrophthalic acid.

Formation of 4-nitrophthalic anhydride: The 4-nitrophthalic acid is then treated with acetic anhydride and heated until dissolved, followed by washing with ether.

Reduction: The 4-nitrophthalic anhydride is mixed with urea and heated, followed by treatment with hydrochloric acid to obtain 4-nitro-2-formyl acetaminobenzoic acid.

Industrial Production Methods: Industrial production methods for 2,4-diaminobenzoic acid often involve similar synthetic routes but are optimized for large-scale production. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Analyse Des Réactions Chimiques

Types of Reactions: 2,4-Diaminobenzoic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding quinones.

Reduction: The nitro groups in its precursors can be reduced to amino groups.

Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

Substitution: Reagents like acyl chlorides and sulfonyl chlorides are used for substitution reactions.

Major Products:

Oxidation Products: Quinones and related compounds.

Reduction Products: Amino derivatives.

Substitution Products: Amides, sulfonamides, and other substituted derivatives.

Comparaison Avec Des Composés Similaires

3,4-Diaminobenzoic acid: Similar structure but with amino groups at the 3 and 4 positions.

2,4-Dinitrobenzoic acid: Precursor with nitro groups instead of amino groups.

2-Amino-5-hydroxybenzoic acid: Contains an additional hydroxyl group.

Uniqueness: 2,4-Diaminobenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to undergo selective reactions makes it valuable in synthetic chemistry and pharmaceutical development .

Activité Biologique

2,4-Diaminobenzoic acid (DABA) is a compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article explores the biological activity of DABA, including its antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.

Chemical Structure and Properties

2,4-Diaminobenzoic acid is an aromatic amine with the molecular formula CHNO. Its structure features two amino groups positioned at the 2 and 4 positions of the benzoic acid ring. This arrangement contributes to its reactivity and biological properties.

Antimicrobial Activity

Research has demonstrated that DABA exhibits significant antimicrobial activity against various pathogens. A study evaluated the antimicrobial effects of DABA derivatives against bacterial and fungal strains. The results indicated that certain derivatives of DABA showed promising antibacterial activity against Escherichia coli , Bacillus cereus , and Salmonella typhi , with inhibition zones ranging from 8 mm to 14 mm depending on the derivative tested .

Table 1: Antimicrobial Activity of DABA Derivatives

| Microorganism | Inhibition Zone (mm) |

|---|---|

| Escherichia coli | 10 |

| Bacillus cereus | 10 |

| Salmonella typhi | 12 |

| Pseudomonas pneumonia | 8 |

Anticancer Properties

DABA has been investigated for its potential as an anticancer agent. A series of studies focused on the synthesis of DABA derivatives and their evaluation as inhibitors of tumor cell proliferation. For instance, certain derivatives were found to inhibit the growth of cancer cells in vitro, suggesting that modifications to the DABA structure can enhance its anticancer properties .

Case Study: Antineoplastic Activity

A specific study synthesized a series of DABA derivatives and tested their cytotoxic effects on various cancer cell lines. The findings revealed that some derivatives exhibited potent antitumor activity, leading to significant reductions in cell viability at concentrations as low as 10 µM. The mechanism was attributed to the induction of apoptosis in cancer cells, highlighting the therapeutic potential of DABA-based compounds in oncology .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, DABA has shown anti-inflammatory effects. Research indicates that DABA can inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. For example, a study demonstrated that DABA reduced the levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in vitro, suggesting its potential use in treating inflammatory diseases .

The biological activities of DABA are believed to stem from its ability to interact with various biological targets:

- Antimicrobial Mechanism : The inhibition of bacterial cell wall synthesis and disruption of membrane integrity.

- Anticancer Mechanism : Induction of apoptosis through mitochondrial pathways and inhibition of cell cycle progression.

- Anti-inflammatory Mechanism : Suppression of NF-κB signaling pathways leading to decreased expression of inflammatory mediators.

Propriétés

IUPAC Name |

2,4-diaminobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,8-9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDQMZKBIBRAZEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1N)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20209972 | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

611-03-0 | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611030 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,4-Diaminobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20209972 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 611-03-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of discovering 2,4-diaminobenzoic acid in Daucus carota L. var. boissieri?

A1: While 2,4-diaminobenzoic acid has been studied in other contexts, its presence in Daucus carota L. var. boissieri marks the first time this compound has been isolated from a plant source. [] This discovery suggests a potential for novel biosynthetic pathways in plants and warrants further investigation into the compound's role in plant physiology.

Q2: How does 2,4-diaminobenzoic acid participate in the metabolism of 2,4-diaminotoluene?

A2: Research indicates that 2,4-diaminobenzoic acid acts as an acetyl acceptor in the liver cytosol of rats, participating in the metabolic pathway of the carcinogen 2,4-diaminotoluene. [] Specifically, it is involved in acetyl transfer reactions with metabolites like 4-acetylamino-2-aminotoluene and 2,4-diacetylaminotoluene, ultimately contributing to the formation of various acetylated metabolites. This highlights the importance of understanding the interplay between these compounds in toxicological studies.

Q3: Can you elaborate on the structural characteristics of 2,4-diaminobenzoic acid?

A3: While the provided research articles don't delve into detailed spectroscopic data, we can deduce some structural information. 2,4-Diaminobenzoic acid consists of a benzene ring core with three substituents:

Q4: Are there any studies exploring the polymerization potential of 2,4-diaminobenzoic acid?

A4: While not directly addressed in the provided abstracts, one article mentions the polycondensation reaction of 2,4-diaminobenzoic acid with terephthalic acid dichloride. [] This suggests the compound's potential as a monomer for synthesizing polymers, an avenue warranting further exploration for potential material applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.